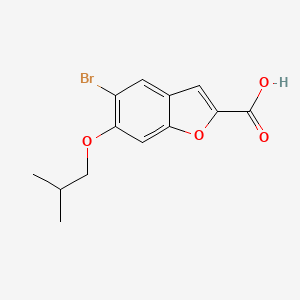
N,N-diethylethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethylethanamine; dihydrochloride is a chemical compound known for its versatile applications in various fields. It is a derivative of ethanamine, where two ethyl groups are attached to the nitrogen atom. This compound is commonly used in organic synthesis and as a reagent in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: N,N-Diethylethanamine; dihydrochloride can be synthesized through the alkylation of ethanamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of N,N-diethylethanamine; dihydrochloride involves the continuous flow process where ethanamine is reacted with ethyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Types of Reactions:
Oxidation: N,N-Diethylethanamine; dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N,N-Diethylethanamine N-oxide.
Reduction: Ethanamine.
Substitution: Various substituted ethanamines depending on the electrophile used.
科学的研究の応用
N,N-Diethylethanamine; dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N,N-diethylethanamine; dihydrochloride involves its ability to act as a nucleophile in chemical reactions. The nitrogen atom in the compound can donate a pair of electrons to electrophiles, facilitating various chemical transformations. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
N,N-Dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.
N-Ethylethanamine: Contains only one ethyl group attached to the nitrogen atom.
Triethylamine: Contains three ethyl groups attached to the nitrogen atom.
Uniqueness: N,N-Diethylethanamine; dihydrochloride is unique due to its specific ethyl group substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various applications.
特性
分子式 |
C6H17Cl2N |
|---|---|
分子量 |
174.11 g/mol |
IUPAC名 |
N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H15N.2ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;2*1H |
InChIキー |
ONRJOUQWHXGLIG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B11821443.png)

![N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11821457.png)

![N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821468.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11821476.png)

![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)

![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)
![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)
